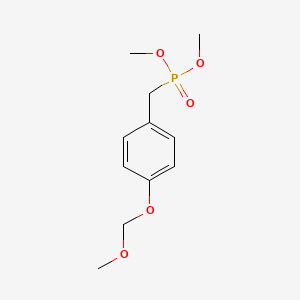
4-Cyano-1-phenyl-5-(piperidin-1-YL)-3-(trifluoromethyl)pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Cyano-1-phenyl-5-(piperidin-1-YL)-3-(trifluoromethyl)pyrazole is a synthetic organic compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyano-1-phenyl-5-(piperidin-1-YL)-3-(trifluoromethyl)pyrazole typically involves multi-step organic reactions. One common method includes:
Formation of the pyrazole ring: This can be achieved by the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents.
Introduction of the cyano group: This step may involve the use of cyanating agents such as cyanogen bromide or copper(I) cyanide.
Substitution reactions: The phenyl and piperidinyl groups can be introduced through nucleophilic substitution reactions using appropriate halogenated precursors.
Addition of the trifluoromethyl group: This can be done using trifluoromethylating agents like trifluoromethyl iodide or Ruppert-Prakash reagent.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
4-Cyano-1-phenyl-5-(piperidin-1-YL)-3-(trifluoromethyl)pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the phenyl or piperidinyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Halogenated precursors and nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a ligand in biochemical assays or as a probe in molecular biology.
Medicine: Possible applications in drug discovery and development, particularly in the design of new pharmaceuticals.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 4-Cyano-1-phenyl-5-(piperidin-1-YL)-3-(trifluoromethyl)pyrazole would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the cyano, phenyl, piperidinyl, and trifluoromethyl groups could influence its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
4-Cyano-1-phenyl-3-(trifluoromethyl)pyrazole: Lacks the piperidinyl group.
1-Phenyl-5-(piperidin-1-YL)-3-(trifluoromethyl)pyrazole: Lacks the cyano group.
4-Cyano-1-phenyl-5-(piperidin-1-YL)pyrazole: Lacks the trifluoromethyl group.
Uniqueness
The unique combination of the cyano, phenyl, piperidinyl, and trifluoromethyl groups in 4-Cyano-1-phenyl-5-(piperidin-1-YL)-3-(trifluoromethyl)pyrazole imparts distinct chemical properties, such as increased lipophilicity, potential for hydrogen bonding, and electronic effects, which can influence its reactivity and interactions in various applications.
Propiedades
Fórmula molecular |
C16H15F3N4 |
|---|---|
Peso molecular |
320.31 g/mol |
Nombre IUPAC |
1-phenyl-5-piperidin-1-yl-3-(trifluoromethyl)pyrazole-4-carbonitrile |
InChI |
InChI=1S/C16H15F3N4/c17-16(18,19)14-13(11-20)15(22-9-5-2-6-10-22)23(21-14)12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-10H2 |
Clave InChI |
ZLOYTXDWZPOLKV-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C2=C(C(=NN2C3=CC=CC=C3)C(F)(F)F)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S,3aR,7aR)-1-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,5,6,7,7a-octahydroindole-2-carboxylic acid](/img/structure/B13716841.png)
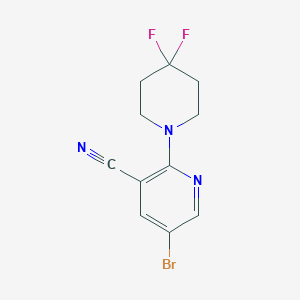
![3-Methyl-1-[1-[3-(methylsulfonyl)phenyl]cyclobutyl]-1-butylamine](/img/structure/B13716850.png)
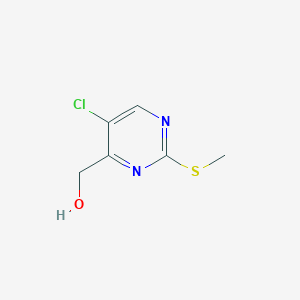
![3-Amino-4-[4'-(methylsulfonyl)-2-biphenylyl]butyric Acid](/img/structure/B13716864.png)
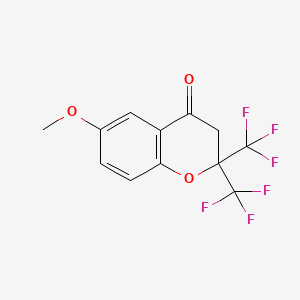
![3-Amino-5-[3-(1H-1,2,4-triazol-1-yl)phenyl]pyrazole](/img/structure/B13716876.png)

![N-Ethyl-4-fluoro-3-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B13716887.png)
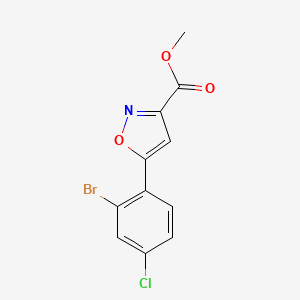
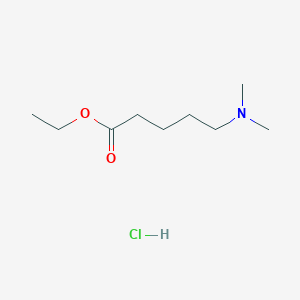
![7-Boc-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-boronic Acid Pinacol Ester](/img/structure/B13716906.png)
